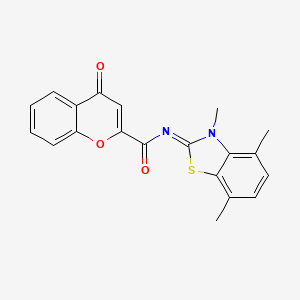

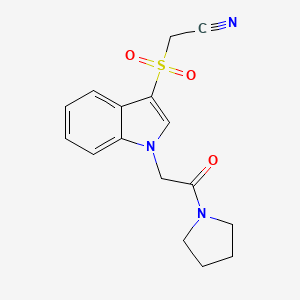

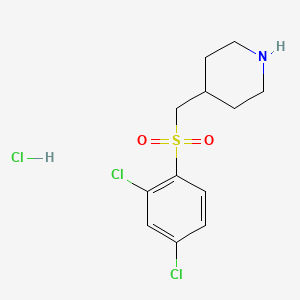

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propane-2-sulfonamide is a compound that falls within the class of tetrahydroquinoline derivatives. These compounds are of significant interest due to their diverse pharmacological activities and their potential use in medicinal chemistry. The compound is characterized by the presence of sulfonamide groups, which are commonly found in drugs due to their stability and bioactive properties.

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives can be achieved through various methods. One such method is the Hantzsch condensation, which is a multi-component reaction that can be promoted by novel nanosized N-sulfonated Brönsted acidic catalysts under solvent-free conditions . This method is efficient, yielding the products in excellent yields and short reaction times. Another approach involves the condensation of N-sulfonylphenethylamines with aldehydes under mild acidic conditions, leading to the formation of N-sulfonyl-1,2,3,4-tetrahydroisoquinolines in excellent yields . These methods highlight the versatility and efficiency of synthesizing tetrahydroquinoline derivatives.

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives is characterized by the tetrahydroquinoline core, which can be substituted at various positions to yield a wide range of compounds with different properties. The presence of sulfonamide groups is a key feature in these molecules, as they can significantly influence the biological activity and pharmacokinetic properties of the compounds .

Chemical Reactions Analysis

Tetrahydroquinoline derivatives can undergo various chemical reactions, including condensation with aldehydes to form N-tosyl-1,2,3,4-tetrahydroisoquinolines . Additionally, these compounds can be modified to enhance their pharmacological profile, such as the addition of nonpolar substituents to the sulfonamide nitrogen to yield inhibitors with high potency and selectivity . Furthermore, a cascaded oxidative sulfonylation reaction using DABSO has been reported to synthesize 3-arylsulfonylquinolines, demonstrating the reactivity of these compounds in multi-component coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinoline derivatives are influenced by their molecular structure. The introduction of sulfonamide groups can improve the solubility and stability of these compounds. Techniques such as FT-IR, NMR, mass spectrometry, XRD, TGA, SEM, and AFM are used to characterize these properties and confirm the identity of the synthesized compounds . The presence of sulfonamide groups also contributes to the compounds' ability to interact with biological targets, which is crucial for their potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activities

Compounds containing sulfonamide groups, including quinolyl functional groups, have been evaluated for their antimicrobial and antifungal activities. Research has shown that these compounds exhibit moderate to high activity against Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial properties are attributed to the structural features of these sulfonates, which include pyridyl, quinolyl, and isoquinolyl functional groups (Fadda, El-Mekawy, & AbdelAal, 2016).

Catalysis in Organic Synthesis

N-sulfonated compounds have also been utilized as catalysts in organic synthesis. For instance, a novel nanosized N-sulfonic acid catalyst was prepared and characterized, showing efficiency in promoting the synthesis of hexahydroquinolines via a one-pot four-component condensation under solvent-free conditions. This catalyst demonstrated reusability without significant loss of catalytic activity, highlighting its potential in green chemistry applications (Goli-Jolodar, Shirini, & Seddighi, 2016).

Drug Metabolism Studies

Sulfonamide compounds have been explored for their role in drug metabolism studies. For example, the mammalian metabolites of a biaryl-bis-sulfonamide compound were prepared using a microbial-based surrogate biocatalytic system. This approach facilitated the structural characterization of drug metabolites, contributing to our understanding of drug metabolism and facilitating the development of new therapeutic agents (Zmijewski et al., 2006).

Wirkmechanismus

Target of Action

Sulfonamides, in general, are well-known motifs in medicinal chemistry, forming a large family of antibacterial agents . They elicit their biological effect by competing with structurally-related compounds involved in the synthesis of folate in bacterial cells .

Mode of Action

Sulfonamides, including this compound, are known to be resistant to hydrolysis while being transition-state mimetics of the peptide bond . This property allows them to interfere with the normal functioning of the target molecules, leading to their biological effects .

Biochemical Pathways

Given the general action of sulfonamides, it can be inferred that the compound likely affects the folate synthesis pathway in bacterial cells . By competing with p-aminobenzoic acid, a compound involved in folate synthesis, sulfonamides can inhibit this critical bacterial pathway .

Pharmacokinetics

The sulfonamide group is known to be resistant to hydrolysis , which could potentially influence its absorption and metabolism

Result of Action

Given the general action of sulfonamides, it can be inferred that the compound likely inhibits the synthesis of folate in bacterial cells . This inhibition can disrupt the normal functioning of the bacteria, leading to their death or growth inhibition .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of sulfonamides

Safety and Hazards

Zukünftige Richtungen

The sulfonamide group has been underexploited by the synthetic chemist . An examination of the literature over the last fifty years reveals a fascinating reactivity profile for this group . Therefore, there is potential for further exploration and exploitation of this functional group in the future .

Eigenschaften

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propane-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O4S2/c1-4-21(17,18)16-9-5-6-12-7-8-13(10-14(12)16)15-22(19,20)11(2)3/h7-8,10-11,15H,4-6,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAUPPWXXRWTIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

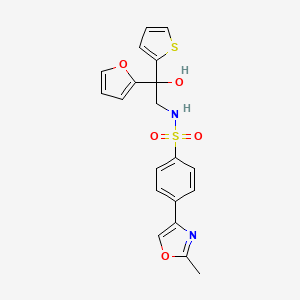

![(4-Methylthiophen-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3008695.png)

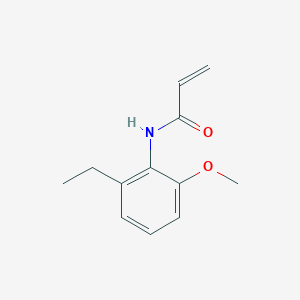

![3-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-ol](/img/structure/B3008707.png)

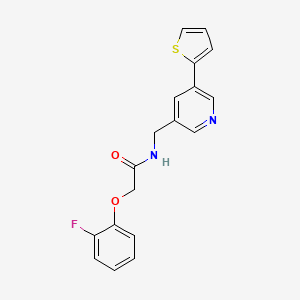

![2-((4-((2,5-dimethoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol](/img/structure/B3008710.png)

![2-(2-(4-(2-morpholino-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3008716.png)